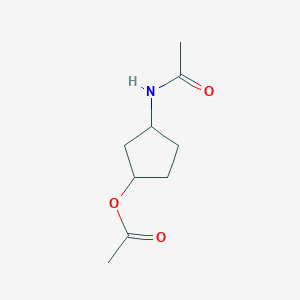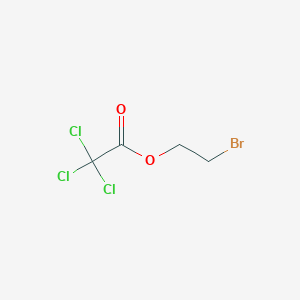![molecular formula C8H7BrF2OS B14432843 1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene CAS No. 83170-18-7](/img/structure/B14432843.png)
1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a bromo(difluoro)methylsulfanyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and thiolation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced forms.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromo(difluoro)methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxybenzene: Lacks the difluoromethylsulfanyl group, resulting in different reactivity and applications.
1-(Bromomethyl)-2-methoxybenzene: Contains a bromomethyl group instead of a bromo(difluoro)methylsulfanyl group, leading to different chemical behavior.
Uniqueness
The combination of these functional groups makes it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
83170-18-7 |
|---|---|
Molecular Formula |
C8H7BrF2OS |
Molecular Weight |
269.11 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]sulfanyl-2-methoxybenzene |
InChI |
InChI=1S/C8H7BrF2OS/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5H,1H3 |
InChI Key |
DERXXZUXNJSNAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




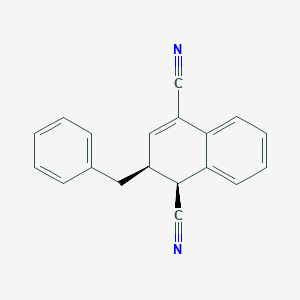
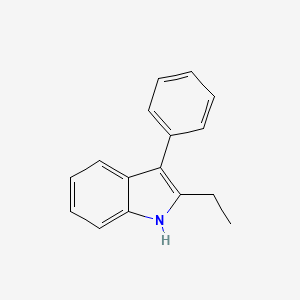
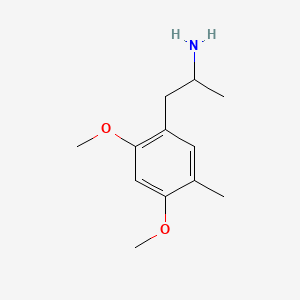
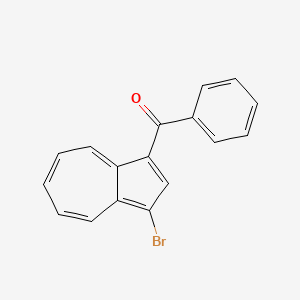

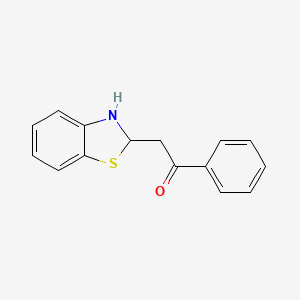
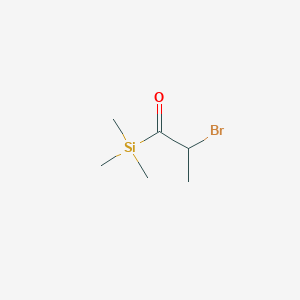
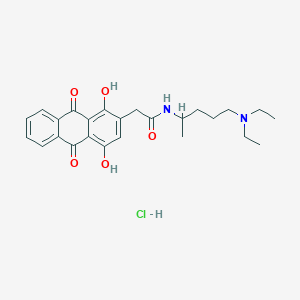
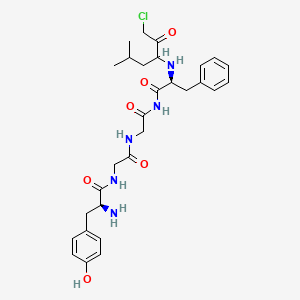
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
